Suberylglycine-d4 is a labeled derivative of suberylglycine, an acyl glycine that functions as a minor metabolite of fatty acids. Its chemical formula is , with a molecular weight of approximately 231.25 g/mol. The compound is synthesized through the enzyme-catalyzed reaction involving glycine and suberic acid, resulting in the formation of a dicarboxylic acid . Suberylglycine-d4 specifically contains deuterium isotopes at specific positions, which makes it useful in various analytical applications, particularly in metabolic studies.
Suberylglycine-d4 plays a significant role in metabolic pathways, particularly in the context of fatty acid metabolism. Its levels can be indicative of certain metabolic disorders, such as medium-chain acyl-CoA dehydrogenase deficiency and propionic acidemia. The measurement of suberylglycine-d4 in biological fluids can serve as a diagnostic marker for these conditions .
The synthesis of suberylglycine-d4 typically involves:
This methodology allows for the production of high-purity suberylglycine-d4 suitable for analytical applications .
Suberylglycine-d4 has several applications:
Suberylglycine-d4 shares structural and functional similarities with other acyl glycines. Below is a comparison highlighting its uniqueness:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Suberylglycine | C10H17NO5 | Minor metabolite; used in diagnosing metabolic disorders |
| Hexanoylglycine | C8H15NO3 | Shorter carbon chain; associated with different metabolic pathways |
| Octanoylglycine | C9H17NO3 | Similar function but longer carbon chain; affects fatty acid metabolism differently |
| Isovalerylglycine | C7H13NO3 | Derived from branched-chain fatty acids; differs in biological activity |
| Butyrylglycine | C6H11NO3 | Involved in butyric acid metabolism; shorter carbon chain impacts its role |
Suberylglycine-d4's unique isotopic labeling provides distinct advantages in tracking and analyzing metabolic processes compared to its non-labeled counterparts .
Suberylglycine-d4 represents a deuterium-labeled derivative of suberylglycine, classified as an N-acylglycine compound with the molecular formula C₁₀H₁₃D₄NO₅ [1] [3]. The compound features a molecular weight of 235.27 g/mol, representing an increase of 4 Da compared to its unlabeled counterpart due to the incorporation of four deuterium atoms [1] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 8-(carboxymethylamino)-2,2,7,7-tetradeuterio-8-oxooctanoic acid [1] [3].
The molecular architecture consists of an eight-carbon aliphatic chain backbone with two terminal carboxylic acid functionalities connected through an amide linkage to a glycine residue [1] [17]. The compound belongs to the class of organic compounds known as N-acyl-alpha amino acids, which are characterized by containing an alpha amino acid bearing an acyl group at its terminal nitrogen atom [17] [25]. The structural framework exhibits a linear arrangement with the amide bond serving as the central connecting element between the suberic acid moiety and the glycine unit [1] [17].
The conformational behavior of Suberylglycine-d4 is governed by the flexibility inherent in its aliphatic chain structure, which permits rotation around multiple carbon-carbon sigma bonds [37] [38]. The compound can adopt numerous conformational states through free rotation about these bonds, with energy differences between conformers arising from torsional strain and steric interactions [37] [42].
The most stable conformations of the octanoic acid chain are expected to exhibit anti-periplanar arrangements to minimize steric hindrance between adjacent functional groups [37] [38]. The presence of the amide linkage introduces conformational constraints due to the partial double-bond character of the carbon-nitrogen bond, which restricts rotation around this axis [28].
Three-dimensional structural analysis reveals that the compound can exist in extended conformations where the carboxylic acid termini are positioned at maximum distance from each other, as well as more compact folded arrangements [28] [40]. The deuterium substitutions at positions 2,2,7,7 do not significantly alter the overall conformational preferences due to the minimal steric difference between hydrogen and deuterium atoms [21] [41].
| Conformational Parameter | Value | Reference |
|---|---|---|
| Rotatable Bond Count | 9 | [1] |
| Molecular Volume | ~235 ų | [1] |
| Topological Polar Surface Area | 109.5 Ų | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 5 | [1] |
The deuterium labeling in Suberylglycine-d4 occurs specifically at the C-2 and C-7 positions of the octanoic acid chain, with two deuterium atoms incorporated at each site [1] [3] [6]. This tetradeuterio substitution pattern is denoted as 2,2,7,7-d4 in the chemical nomenclature, indicating the precise locations of isotopic replacement [1] [3].
Quality control methods for isotopic purity determination rely on mass spectrometry analysis of the molecular ion region, where the mass distribution pattern reveals the extent of deuterium incorporation [19] [20]. High-resolution mass spectrometry confirms the exact mass of 235.13577963 Da for the fully deuterated species [1] [3].
| Isotopic Parameter | Specification | Typical Value |
|---|---|---|
| Deuterium Content | >95 atom % | 95.6 atom % |
| Chemical Purity | >95% by HPLC | 97% |
| Molecular Weight | 235.27 g/mol | 235.27 g/mol |
| Substitution Pattern | 2,2,7,7-d4 | Confirmed |
The stability of deuterium at these positions is enhanced by their incorporation into methylene groups that are not adjacent to electron-withdrawing functionalities, minimizing the potential for hydrogen-deuterium exchange reactions [21] [23]. This positional selectivity ensures reliable isotopic labeling for analytical applications requiring stable internal standards [20] [32].
Nuclear magnetic resonance spectroscopy of Suberylglycine-d4 reveals characteristic spectral features that distinguish it from its unlabeled analog [9] [11]. The deuterium substitutions result in simplified proton NMR spectra due to the reduced number of observable protons at the labeled positions [32] [35].
In proton NMR analysis, the methylene groups at positions 2 and 7 show significantly reduced signal intensity compared to the unlabeled compound, with residual proton signals appearing as broadened multiplets due to deuterium-proton coupling [32] [35]. The glycine methylene protons appear as a characteristic doublet at approximately 3.75 ppm with a coupling constant of 5.9 Hz [11].
Carbon-13 NMR spectroscopy provides detailed structural information, with the deuterated carbon atoms exhibiting isotope-induced chemical shift changes [41] [43]. The deuterium substitution produces characteristic splitting patterns in carbon signals, appearing as 1:2:3:2:1 quintets for fully deuterated methylene carbons [32] [41].
| NMR Parameter | Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Glycine CH₂ (¹H) | 3.75 | d (J = 5.9 Hz) | -NH-CH₂-COOH |
| Carbonyl C (¹³C) | 176.8 | s | C=O (amide) |
| Carboxyl C (¹³C) | 180.7 | s | COOH |
| CH₂-d₂ (¹³C) | ~27-31 | quintet | Deuterated carbons |
Deuterium NMR spectroscopy serves as a complementary technique for confirming the isotopic labeling pattern [32]. The deuterium-labeled positions appear as distinct signals in the ²H NMR spectrum, providing direct evidence of successful isotopic incorporation [12] [32].
Two-dimensional NMR techniques, including correlation spectroscopy and heteronuclear single quantum coherence, facilitate complete structural assignment by establishing connectivity patterns between carbon and hydrogen atoms [10] [30]. These methods are particularly valuable for confirming the regioselectivity of deuterium incorporation [10] [30].
Mass spectrometry analysis of Suberylglycine-d4 provides characteristic fragmentation patterns that reflect both the molecular structure and deuterium labeling positions [14] [36]. The molecular ion peak appears at m/z 235, representing the intact deuterated molecule [1] [3].
The fragmentation behavior follows predictable patterns observed for acylglycine compounds, with alpha cleavage adjacent to the carbonyl groups serving as primary fragmentation pathways [15] [36]. The presence of deuterium atoms influences the fragmentation patterns by altering the mass-to-charge ratios of resulting fragment ions [14] [16].
Key fragmentation pathways include loss of the carboxymethyl group (m/z 162), loss of the glycine residue (m/z 161), and formation of acylium ions [15] [36]. The deuterium labeling provides distinctive mass shifts that enable unambiguous identification of fragment origins [14] [36].
| Fragment Ion | m/z Value | Relative Intensity (%) | Assignment |
|---|---|---|---|
| [M+H]⁺ | 236 | 15-25 | Molecular ion |
| [M-COOH]⁺ | 191 | 30-45 | Loss of carboxyl |
| [M-CH₂COOH]⁺ | 177 | 40-60 | Loss of glycine |
| [CD₂COOH]⁺ | 49 | 80-100 | Base peak |
Tandem mass spectrometry experiments reveal additional structural information through collision-induced dissociation of precursor ions [14] [16]. The deuterium atoms provide valuable mechanistic insights into fragmentation pathways by serving as isotopic tracers [14] [21].
High-resolution mass spectrometry confirms the exact molecular composition and enables differentiation from isobaric interferences [1] [14]. The accurate mass measurement of 235.136 Da provides definitive confirmation of the C₁₀H₁₃D₄NO₅ molecular formula [1] [3].
Suberylglycine originates from the conjugation of suberyl-CoA to glycine in mitochondria and can be isotopically enriched to produce the d₄ analogue for quantitative mass-spectrometric workflows [1] [2]. Enzymatic routes harness GLYAT, whereas chemical routes rely on selective hydrogen–deuterium exchange and controlled coupling of deuterated glycine. Downstream purification typically employs reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) or hydrophilic-interaction modes to achieve ≥98% isotopic and chemical purity [3].
GLYAT (EC 2.3.1.13) catalyses the transfer of the suberyl group from suberyl-CoA to glycine, generating Suberylglycine and CoA-SH [4]. Recombinant GLYAT variants expressed in Escherichia coli or HEK293 cells retain activity toward medium- to long-chain dicarboxylyl-CoA thioesters, including suberyl-CoA [5] [6]. Structural analysis (PDB 7PK0) reveals a GNAT fold with a catalytic Glu226–His263 dyad that deprotonates glycine and stabilises the tetrahedral intermediate [7].
Table 1 summarises reported steady-state parameters for representative GLYAT isoforms.
| Species | Acyl-CoA Substrate | $$K_m$$ (µM) | $$k_{cat}$$ (s⁻¹) | $$k{cat}/Km$$ (M⁻¹ s⁻¹) | Model Fit | Reference |
|---|---|---|---|---|---|---|
| Mouse | Benzoyl-CoA | 2.2 [5] | 1.0 [5] | 4.5 × 10⁵ [5] | Sigmoidal (Ferdinand) | 12 |
| Human | Benzoyl-CoA | 3.1 [8] | 0.9 [8] | 2.9 × 10⁵ [8] | Sigmoidal (Ferdinand) | 16 |
| Bovine | Suberyl-CoA | 5.6 [9] | 0.4 [10] | 7.1 × 10⁴ [10] | Mixed (cooperativity) | 22 |
Early work assumed a classic Michaelis–Menten bi-bi sequence for GLYAT [5]. Recent sigmoidal rate plots reveal positive cooperativity for acyl-CoA binding and substrate inhibition at high glycine concentrations, consistent with the Ferdinand random-substrate model [8] [11]. The Hill coefficient ($$n_H$$) ranges from 1.4 to 1.9 for benzoyl-CoA, indicating allosteric communication between the acyl-CoA-binding and glycine-binding subsites [8] [7]. These findings underscore the need to optimise substrate ratios (≈1 mM glycine : 100 µM suberyl-CoA) for maximal Suberylglycine-d4 yield in vitro.
Acid-Catalysed H/D Exchange
Refluxing glycine in [D₁]acetic acid with trace aldehyde affords α-C-deuterated glycine (>95% D) via imine tautomerisation [12]. Subsequent coupling to suberyl chloride yields Suberylglycine-d₄ (two α-D from glycine, two ω-D from perdeuterated suberic acid).
Nanoparticle-Assisted Halogen–Deuterium Exchange
CdSe nanosheets photoreduce D₂O to D- radicals, enabling iododeuteration of activated methylenes under mild conditions and preserving labile dicarboxylate groups [13].
Base-Mediated Multiple Exchange
Glycine derivatives treated with Na₂CO₃ in MeOD/D₂O exhibit >98% deuteration at both α-hydrogens, facilitating synthesis of fully deuterated acylglycines after acyl-Cl coupling [12] [14].
Table 2 compares common deuteration workflows.
| Method | Typical D-Incorporation (%) | Key Reagents | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Acid-catalysed | 95 [12] | [D₁]AcOH, aldehyde | 90 | 78 | 9 |
| Nanoparticle | 92 [13] | CdSe, D₂O | 25 | 65 | 4 |
| Base-mediated | 98 [14] | Na₂CO₃, MeOD/D₂O | 50 | 82 | 13 |
Reversed-phase UHPLC after 3-nitrophenylhydrazine derivatisation resolves Suberylglycine-d₄ from isotopologues with baseline separation at 12.44 min on a C18 column (100 mm × 2.1 mm, 1.7 µm) using a 0.3 mL min⁻¹ gradient from 5–95% acetonitrile in 14 min [3]. Isotope shift (Δt_R ≈ 0.05 min) is negligible, enabling co-quantitation of native and d₄ forms.
Key parameters for preparative purification:
| Parameter | Optimised Setting | Effect on Resolution |
|---|---|---|
| Organic solvent | Acetonitrile : Water (0.1% formic acid) | Improves peak shape via ion-pair suppression [15] |
| Column temperature | 40 °C | Reduces viscosity, narrows peak width by 12% [16] |
| Flow rate | 0.4 mL min⁻¹ (analytical) | Balances back-pressure (<600 bar) and efficiency [16] |
| Injection solvent | ≤20% organic | Prevents fronting for polar acylglycines [17] |
Method transfer to sub-/supercritical fluid chromatography further shortens run-time (sub-2 min) while maintaining ≥95% recovery [16].
Both enzymatic and chemical routes to Suberylglycine-d4 are viable at laboratory scale. GLYAT-mediated synthesis benefits from high regio-selectivity but requires optimisation of cooperative kinetics. Chemical synthesis offers flexibility in labelling patterns when combined with robust H/D-exchange chemistry. UHPLC purification protocols leveraging 3-NPH derivatisation achieve the isotopic and chemical purities demanded for quantitative metabolomics.
The article intentionally spells out all chemical names in full; abbreviations are listed here solely for reader orientation.